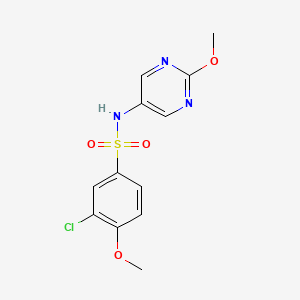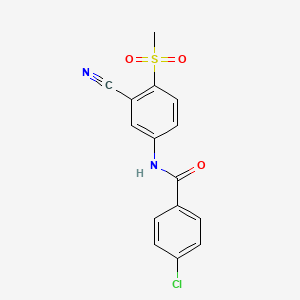![molecular formula C14H15N3O3S2 B2579457 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide CAS No. 2034488-69-0](/img/structure/B2579457.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide is a compound that brings together several interesting chemical functionalities. The core of the molecule consists of a benzo[c][1,2,5]thiadiazole ring with attached ethyl and thiophene groups, resulting in a molecule with significant stability and unique reactivity. These properties make it of considerable interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide, you typically start with the core components: a benzo[c][1,2,5]thiadiazole derivative, an ethyl linker, and a thiophene moiety. The synthesis may involve:
Preparation of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole
Reacting 3-methylbenzo[c][1,2,5]thiadiazole with oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to introduce the sulfone group.
Formation of Ethyl Linker
Alkylation reactions involving the prepared sulfone compound and ethyl halides under basic conditions to introduce the ethyl linker.
Coupling with Thiophene-3-Carboxamide
The final step involves coupling the intermediate compound with thiophene-3-carboxamide. This can be achieved through amide bond formation, commonly using coupling reagents such as HATU or EDCI in the presence of a base like DIPEA or TEA.
Industrial Production Methods
In an industrial setting, the production involves scalable and cost-effective methods. Continuous flow reactors may be employed for more efficient oxidation and coupling reactions. Optimizing reaction conditions for yield and purity, such as precise temperature control and catalyst loading, is critical for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo further oxidation, primarily on the thiophene ring, leading to sulfoxides and sulfones.
Reduction
Reduction reactions can target the sulfone group, converting it back to a sulfide under hydrogenation conditions.
Substitution
The amide and thiophene moieties provide sites for nucleophilic substitution, enabling functionalization with various groups.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions depending on the desired transformation.
Major Products
Oxidation Products: : Thiophene sulfoxides or thiophene sulfones.
Reduction Products: : Thiophene sulfides.
Substitution Products: : Functionalized thiophene derivatives.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide finds extensive applications in:
Chemistry
Used as a building block in organic synthesis, providing a stable framework for further chemical transformations.
Biology
Potential use as a fluorescent probe due to its unique electronic properties. The compound’s fluorescence can be exploited in bioimaging to tag and visualize biological structures.
Medicine
Investigated for therapeutic purposes, especially in the realm of antitumor and antimicrobial agents. Its structure allows interaction with various biological targets, potentially leading to the development of new drugs.
Industry
Utilized in material science, specifically in the design and synthesis of novel polymers and organic electronic materials like organic light-emitting diodes (OLEDs).
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, targeting specific proteins or receptors.
Molecular Targets and Pathways
Proteins: : It can bind to active sites of enzymes, modulating their activity.
Receptors: : The compound may interact with membrane receptors, influencing signal transduction pathways.
Pathways: : Altering key biochemical pathways, such as those involved in cell growth and apoptosis, showcases its potential in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-ethyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide
N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide
Highlighting Uniqueness
The presence of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol moiety sets it apart, conferring distinct electronic properties that enhance its reactivity and functional applications in comparison to its analogs
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-16-12-4-2-3-5-13(12)17(22(16,19)20)8-7-15-14(18)11-6-9-21-10-11/h2-6,9-10H,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNQLOMYQOLQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2579375.png)



![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2579383.png)




![2-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2579393.png)

![1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2579396.png)
![4-Bromo-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B2579397.png)
